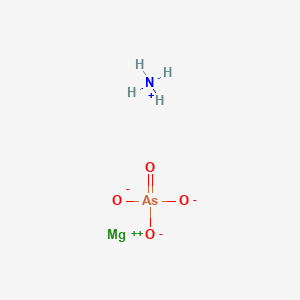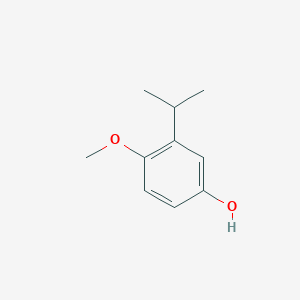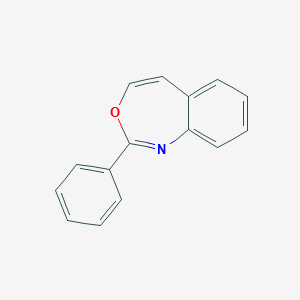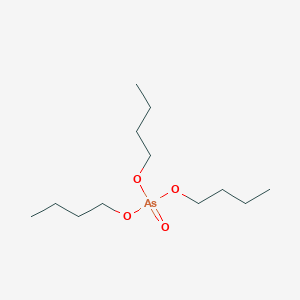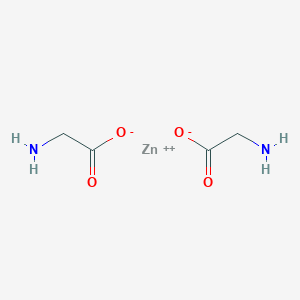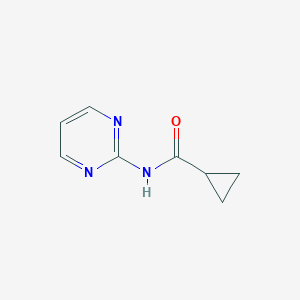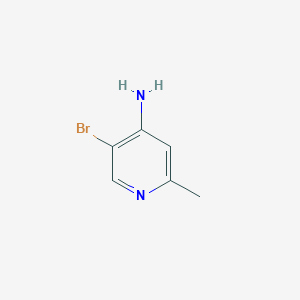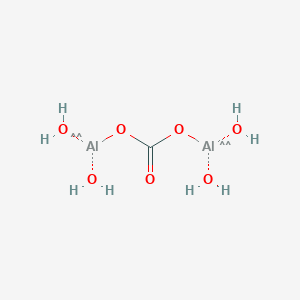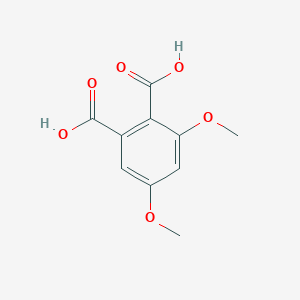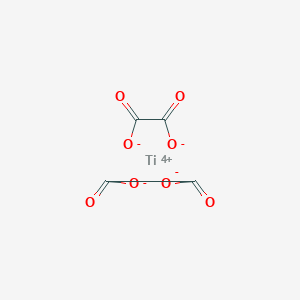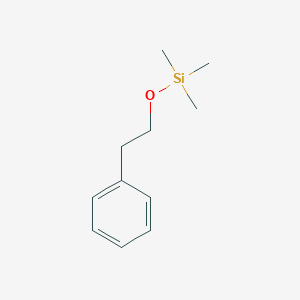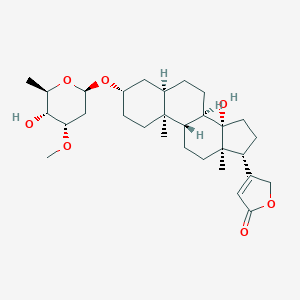
Somalin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Somalin, also known as 2,3,5-trimethyl-6-(12-hydroxy-5,10-dodecadiynyl)-1,4-benzoquinone, is a natural compound found in the marine sponge, Agelas mauritiana. This compound has been extensively studied for its potential therapeutic applications due to its unique chemical structure and biological activity.
Wissenschaftliche Forschungsanwendungen
1. Revival of Somali-Swedish Research Cooperation
The Somali-Swedish Research Cooperation, initiated in 1981 but interrupted by the Somali civil war, was revived to rebuild research capacity in Somalia, particularly in the health sector. This cooperation involves Somali universities, Swedish universities, and Somali diaspora professionals, focusing on collaborative research across cultural barriers and regions, with the goal of rebuilding national health services and trusted institutions in Somalia (Dalmar et al., 2017).
2. Somali Fathers' Views on Science Education
A study exploring the views of Somali fathers on science education highlighted their desire for their children to learn science that is useful in Somali lives and connected to their sociocultural experiences. The study suggests a need for science education to be more culturally relevant and respectful of Somali students' backgrounds (Albrecht & Upadhyay, 2020).
3. Somali Immigrant Women and Healthcare System
Research focusing on Somali immigrant women in the United States revealed that their health beliefs are closely tied to situational factors and differ significantly from the biological model of Western medicine. The study found that these discordant beliefs led to divergent expectations and frustrations in healthcare interactions, highlighting the need for transcultural healthcare approaches (Pavlish, Noor, & Brandt, 2010).
4. Somali Immigrant Perceptions of Disability and Genetic Counseling
A study on Somali immigrants' perceptions of disability indicated that traditional genetic counseling might have limited utility for this group. The research suggests modifications to traditional genetic counseling approaches to better accommodate the beliefs and practices of Somali patients, which could also apply to similar populations (Greeson, Veach, & LeRoy, 2001).
5. Somali Women's Maternity Information Concerns in the UK
Research on the maternity information concerns of Somali women in the UK revealed issues with communication, language support, and satisfaction with health professionals. The study emphasizes the importance of addressing these concerns to improve maternity care for minority ethnic women (Davies & Bath, 2001).
Eigenschaften
CAS-Nummer |
12708-27-9 |
|---|---|
Produktname |
Somalin |
Molekularformel |
C30H46O7 |
Molekulargewicht |
518.7 g/mol |
IUPAC-Name |
3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C30H46O7/c1-17-27(32)24(34-4)15-26(36-17)37-20-7-10-28(2)19(14-20)5-6-23-22(28)8-11-29(3)21(9-12-30(23,29)33)18-13-25(31)35-16-18/h13,17,19-24,26-27,32-33H,5-12,14-16H2,1-4H3/t17-,19-,20+,21-,22+,23-,24+,26+,27-,28+,29-,30+/m1/s1 |
InChI-Schlüssel |
YBZZSZQZDODUAA-QBHHOFBOSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)OC)O |
SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC)O |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



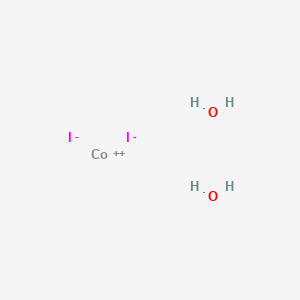
![Cadmium bis[oxido(dioxo)tantalum]](/img/structure/B82629.png)
